![molecular formula C19H16ClN3OS B2968457 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide CAS No. 392253-04-2](/img/structure/B2968457.png)
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C19H16ClN3OS and its molecular weight is 369.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
Research has focused on synthesizing novel compounds related to "N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide" and evaluating their pharmacological properties. For example, a study outlined the synthesis of substituted pyrazole derivatives from related benzamides, showing that many of these compounds exhibited good anti-inflammatory activities without significant toxicity (Abdulla et al., 2014).
Insecticidal Activity
Another aspect of research on compounds structurally similar to "this compound" is their potential insecticidal activity. A study demonstrated the stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines, highlighting the specific role of substituent conformation in their effectiveness against certain pests (Hasan et al., 1996).
Anticancer Activity
Further research has delved into the potential anticancer properties of related compounds. For instance, a compound was synthesized and shown to possess marked inhibition against various human cancer cell lines, indicating promising anticancer activity (Huang et al., 2020).
Structural Characterization
The structural characterization of similar compounds has been crucial in understanding their potential applications. Studies often involve X-ray diffraction and other spectroanalytic techniques to determine the molecular structure and conformation, which is essential for their pharmacological activity (Kariuki et al., 2021).
Antimicrobial and Anticancer Agents
The synthesis of new heterocyclic compounds incorporating elements similar to the specified chemical has been explored, with some compounds showing significant antimicrobial and anticancer activity. This includes studies where novel pyrazoline derivatives were synthesized and evaluated, highlighting the potential for development into pharmaceutical drugs (Katariya et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit enzymes like acetylcholinesterase (ache) and epidermal growth factor receptor tyrosine kinase (egfr-tk) . These enzymes play crucial roles in the nervous system and cellular activities, respectively .
Mode of Action
Similar compounds have been reported to inhibit mitochondrial respiration in fungi , and show significant inhibitory activities against EGFR tyrosine kinase .
Biochemical Pathways
Similar compounds have been reported to affect the pathways related to oxidative stress and disease development .
Result of Action
Similar compounds have been reported to cause some degree of reproductive and developmental failure in mammals , and to induce cell cycle arrest at the S phase with a subsequent increase in pre-G cell population .
Action Environment
Similar compounds have been reported to be used in the agricultural sector to protect crop yields against diseases and pests .
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-12-2-4-13(5-3-12)19(24)21-18-16-10-25-11-17(16)22-23(18)15-8-6-14(20)7-9-15/h2-9H,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTRMYKPRBLZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
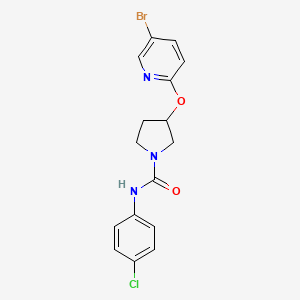
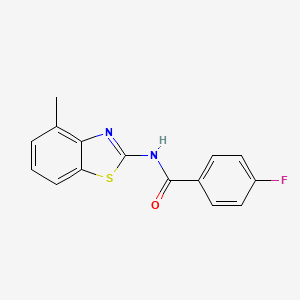
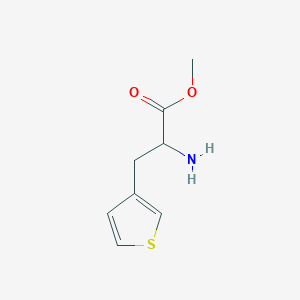
![Tert-butyl 4-[(2-chloroacetyl)amino]-5-phenylazepane-1-carboxylate](/img/structure/B2968377.png)
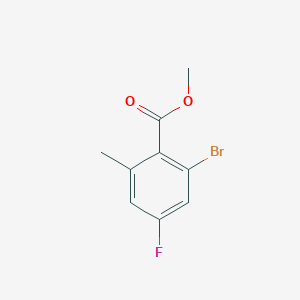
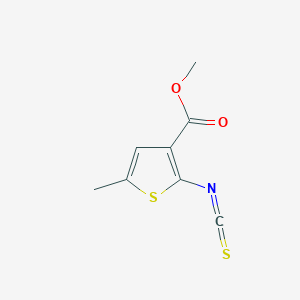
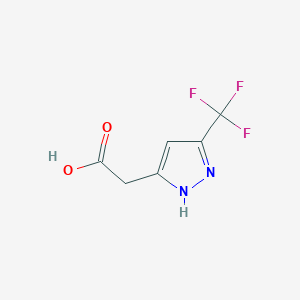
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2968384.png)

![2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide](/img/structure/B2968387.png)
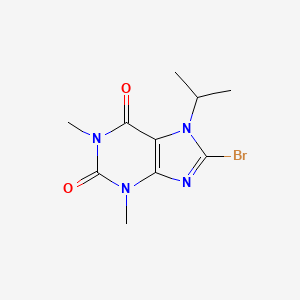

![2-amino-5-[(1E)-2-(4-amino-3-sulfophenyl)ethenyl]benzene-1-sulfonic acid](/img/structure/B2968391.png)
![N-(2-phenoxyethyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2968397.png)
